molecular formula C10H11FO2 B1449660 3-Fluoro-5-isopropoxybenzaldehyde CAS No. 1289030-71-2

3-Fluoro-5-isopropoxybenzaldehyde

Cat. No.: B1449660
CAS No.: 1289030-71-2
M. Wt: 182.19 g/mol
InChI Key: CAAFMTJNIAQTMR-UHFFFAOYSA-N
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Description

3-Fluoro-5-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11FO2 It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the third position and a propan-2-yloxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-isopropoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the propan-2-yloxy group at the desired position on the benzene ring.

    Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isopropoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and the propan-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: 3-Fluoro-5-(propan-2-yloxy)benzoic acid.

    Reduction: 3-Fluoro-5-(propan-2-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isopropoxybenzaldehyde depends on its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The propan-2-yloxy group can also affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(propan-2-yloxy)benzaldehyde: Similar structure but with the propan-2-yloxy group at the fourth position.

    3-Chloro-5-(propan-2-yloxy)benzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

    3-Fluoro-5-(methoxy)benzaldehyde: Similar structure but with a methoxy group instead of propan-2-yloxy.

Uniqueness

3-Fluoro-5-isopropoxybenzaldehyde is unique due to the specific positioning of the fluorine and propan-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-fluoro-5-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAFMTJNIAQTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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